N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-3-2-4-11(13)12(10)14/h2-4,6,8,15H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJVNFCLVRMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methylation of the pyrazole ring is usually achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the methylated pyrazole and 2,3-difluorobenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can target the difluorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine atoms, which can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a scaffold for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties. Compounds containing the pyrazole ring are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
The compound’s structural analogs differ in aromatic substitution patterns, heterocyclic moieties, and alkylation sites. Key examples include:
Key Observations :
- Fluorination Effects: The 2,3-difluorobenzyl group in the target compound improves metabolic stability and binding affinity compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-fluorinated analogs (e.g., phenyl or furyl derivatives) .
- Pyrazole Substitution : 1-Methylpyrazole is a common motif in kinase inhibitors (e.g., GSK-3β inhibitors), while dimethylpyrazole derivatives may introduce steric hindrance, as seen in the discontinued 2,5-difluorobenzyl analog .
Physicochemical Properties
Key Observations :
- The target’s higher molecular weight and fluorine content suggest improved membrane permeability compared to non-fluorinated analogs .
Biological Activity
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a pyrazole ring with a difluorobenzyl group, enhances its biological interactions and therapeutic applications.
- Molecular Formula : C₁₁H₈F₂N₄
- Molecular Weight : 259.68 g/mol
- CAS Number : 1856034-39-3
The presence of fluorine atoms in the compound is significant as they can improve binding affinity to biological targets, potentially enhancing efficacy in therapeutic applications .
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonds and van der Waals interactions, which are critical for effective binding to these targets. This interaction profile suggests potential applications in treating inflammatory diseases and cancers.
Biological Activities
Research indicates that compounds similar to this compound may exhibit:
- Anti-inflammatory properties : By inhibiting specific pathways involved in inflammation.
- Anticancer effects : Targeting cancer cell proliferation and survival mechanisms.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anti-inflammatory and anticancer | Enzyme inhibition and receptor modulation |
| Curcumin | Antimalarial, anti-inflammatory | Inhibition of SERCA enzyme in Plasmodium |
| Diarylheptanoids | Anticancer | Synergistic effects with other treatments |
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : In studies focusing on Plasmodium metabolism, compounds structurally related to this compound demonstrated the ability to inhibit enzymes crucial for parasite survival. This suggests a potential role in antimalarial drug development .
- Anticancer Research : Recent investigations into similar pyrazole derivatives have shown promise in selectively inhibiting cancer cell growth through pathways involving MAP kinases, which play a vital role in cell signaling related to growth and survival .
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses has been noted in various preclinical studies, indicating its potential use as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, and how can reaction yields be maximized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting 1-(1-methyl-1H-pyrazol-4-yl)methanamine with 2,3-difluorobenzyl bromide in dichloromethane (DCM) using bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) as a coupling agent and triethylamine (TEA) as a base. Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradient), yielding ~94% purity . Key parameters for yield optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst stoichiometry : PyBroP (1.3 eq) minimizes side reactions.
- Temperature : Room temperature prevents thermal degradation.
| Reaction Condition | Parameter | Impact on Yield |
|---|---|---|
| Solvent | DCM | High solubility |
| Catalyst | PyBroP | Efficient coupling |
| Purification | Column chromatography (hexane/EtOAc) | >90% recovery |
Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm; pyrazole methyl at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 266.1).
- X-ray Crystallography : Single-crystal diffraction resolves 3D geometry. Refinement with SHELXL (e.g., R1 < 0.05) ensures bond-length/angle accuracy .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G**) model:
- Electrostatic potential (ESP) : Highlights nucleophilic/electrophilic regions (e.g., fluorine atoms as electron-withdrawing groups).
- Frontier molecular orbitals (HOMO/LUMO) : Predicts charge-transfer interactions (e.g., pyrazole ring as HOMO contributor).
- Solvent effects : Polarizable continuum models (PCM) simulate aqueous/organic environments .
| DFT Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron donor |
| LUMO Energy | -1.2 eV | Electron acceptor |
| Dipole Moment | 4.2 Debye | Polarizability |
Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding structure-activity relationships (SAR)?
Methodological Answer: Discrepancies arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- SAR analysis : Compare analogs (e.g., 3,5-difluoro vs. 2,4-difluoro benzyl derivatives) to isolate substituent effects. Evidence from derivatives (e.g., N-(3,5-dimethoxyphenyl) analogs) shows fluorine positioning modulates lipophilicity and target affinity .
- Data normalization : Express activity as % inhibition relative to reference compounds.
Q. How is crystallographic refinement with SHELXL applied to resolve disorder or twinning in this compound’s crystal structure?
Methodological Answer: SHELXL handles disorder via:
- PART commands : Split disordered atoms (e.g., rotating methyl groups) into partial occupancies.
- TWIN laws : Apply matrix operators (e.g., -h, -k, l) for twinned data.
- ADP restraints : Limit anisotropic displacement parameters (e.g., SIMU for correlated motion) .
Data Contradiction Analysis
Q. Why do synthetic yields vary between reductive amination and coupling-agent methods?
Methodological Answer: Reductive amination (e.g., NaBHCN in MeOH) often yields <70% due to competing imine formation, while coupling agents (PyBroP) achieve >90% by activating carboxyl intermediates. Evidence from analogous syntheses shows TEA concentration (4 eq) minimizes protonation of the amine nucleophile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
